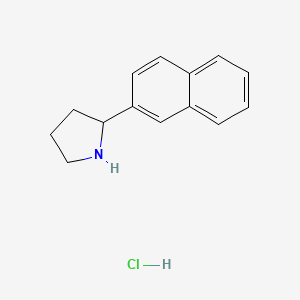2-(Naphthalen-2-yl)pyrrolidine hydrochloride
CAS No.: 100710-36-9
Cat. No.: VC5995467
Molecular Formula: C14H16ClN
Molecular Weight: 233.74
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 100710-36-9 |
|---|---|
| Molecular Formula | C14H16ClN |
| Molecular Weight | 233.74 |
| IUPAC Name | 2-naphthalen-2-ylpyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C14H15N.ClH/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14;/h1-2,4-5,7-8,10,14-15H,3,6,9H2;1H |
| Standard InChI Key | PIHQPDGYUTULSZ-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)C2=CC3=CC=CC=C3C=C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-naphthalen-2-ylpyrrolidine hydrochloride . Its molecular formula is C₁₄H₁₅N·HCl, reflecting the fusion of a naphthalene moiety (C₁₀H₇) with a pyrrolidine ring (C₄H₈N) and a hydrochloric acid counterion. The molecular structure is validated by computed descriptors, including the SMILES string C1CC(NC1)C2=CC3=CC=CC=C3C=C2.Cl and InChI key PIHQPDGYUTULSZ-UHFFFAOYSA-N .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 233.73 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Soluble in polar solvents | |
| Storage Conditions | Inert atmosphere, room temperature |
Synthesis and Industrial Preparation
Synthetic Pathways
The synthesis of 2-(naphthalen-2-yl)pyrrolidine hydrochloride typically involves:
-
Friedel-Crafts Alkylation: Naphthalene reacts with a pyrrolidine derivative in the presence of Lewis acids like AlCl₃ to form the carbon-nitrogen bond .
-
Hydrogenation of Pyrroline Derivatives: Patent literature describes hydrogenating 2-methylpyrroline using platinum catalysts (e.g., Pt/C) in ethanol-methanol mixtures, followed by hydrochloride salt formation . This method avoids corrosive reagents and achieves yields >70%.
Optimization Challenges
Key challenges include controlling regioselectivity during naphthalene functionalization and minimizing racemization in chiral intermediates. The use of 5% Pt-C catalysts at ambient temperature improves enantiomeric excess (up to 50% ee) , though further purification via recrystallization is often required.
Pharmacological and Industrial Applications
Role in Organic Synthesis
The compound serves as a precursor for:
-
Ligands in Asymmetric Catalysis: Chiral pyrrolidines are pivotal in synthesizing enantioselective catalysts for C–C bond formation.
-
Polymer Additives: Its aromatic system enhances thermal stability in polyamide resins.
Future Research Directions
-
Pharmacokinetic Studies: Assess bioavailability and metabolic pathways.
-
Catalyst Design: Explore its use in cross-coupling reactions for drug discovery.
-
Crystallography: Resolve its solid-state structure to inform computational modeling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume